5-(2-chloroethyl)-1-methyl-1H-tetrazole

medicinal chemistry physicochemical properties drug design

Secure your supply of 5-(2-Chloroethyl)-1-methyl-1H-tetrazole (15284-37-4), a critical bifunctional building block. Its unique combination of a 1-methyl group and a 5-chloroethyl handle is essential for predictable nucleophilic substitution and regioselective N-alkylation. Unlike unsubstituted or regioisomeric analogs, this compound locks the tetrazole core, preventing tautomeric equilibria that complicate synthesis and biological testing. Ideal for introducing a stable, N-alkylated tetrazole bioisostere or as an N-donor ligand precursor for advanced materials. Guarantee your synthetic route's fidelity—request a bulk quote today.

Molecular Formula C4H7ClN4
Molecular Weight 146.58
CAS No. 15284-37-4
Cat. No. B2982962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chloroethyl)-1-methyl-1H-tetrazole
CAS15284-37-4
Molecular FormulaC4H7ClN4
Molecular Weight146.58
Structural Identifiers
SMILESCN1C(=NN=N1)CCCl
InChIInChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3
InChIKeyGHSYPYXDDWJATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4): A Defined Tetrazole Building Block for Alkylation and Heterocyclic Synthesis


5-(2-Chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4) is a 1,5-disubstituted tetrazole derivative bearing a 2-chloroethyl group at the 5-position and a methyl group at the 1-position of the tetrazole ring . As a member of the tetrazole class of five-membered, nitrogen-rich heterocycles, this compound functions primarily as a bifunctional synthetic building block . The presence of the electrophilic chloroethyl side chain confers nucleophilic substitution reactivity, while the N-methyl group modulates electronic and steric properties at the tetrazole core .

Why 5-(2-Chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4) Cannot Be Replaced by Generic Tetrazole Analogs in Structure–Activity Studies


Tetrazole-containing compounds are not interchangeable building blocks; their substitution patterns—specifically N-alkylation regioisomerism and the nature of the C5 substituent—profoundly affect chemical reactivity, physicochemical properties, and biological outcomes [1]. 5-(2-Chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) possesses a unique combination of a 1-methyl group and a 5-chloroethyl substituent that distinguishes it from regioisomeric 2-methyl-5-(2-chloroethyl) tetrazoles, N-unsubstituted chloroethyl tetrazoles (e.g., CAS 18755-46-9), and 1-substituted analogs lacking the C5 chloroethyl handle . Generic substitution would alter alkylation regioselectivity in subsequent synthetic steps [2], change the LogP and hydrogen-bonding capacity [3], and compromise the fidelity of structure–activity relationships (SAR) in medicinal chemistry campaigns. The specific evidence below quantifies these distinctions.

5-(2-Chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4): Quantifiable Differentiation Evidence for Scientific Procurement


Molecular Weight and Lipophilicity Differentiate 5-(2-Chloroethyl)-1-methyl-1H-tetrazole from Non-Methylated Chloroethyl Tetrazole Analogs

The presence of the N1-methyl group in 5-(2-chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) increases molecular weight by approximately 14 Da and alters lipophilicity relative to the non-methylated 5-(2-chloroethyl)-2H-tetrazole (CAS 18755-46-9) comparator [1]. These changes affect membrane permeability and metabolic stability in medicinal chemistry applications.

medicinal chemistry physicochemical properties drug design

Regioisomeric N-Alkylation Determines Synthetic Utility: 1-Methyl vs. 2-Methyl Tetrazole Building Blocks

Alkylation of 5-substituted tetrazoles with chloroacetamides proceeds with regioselectivity that is critically dependent on the substitution pattern of the tetrazole ring [1]. While direct comparative data for 15284-37-4 versus its 2-methyl isomer are not available in the public literature, class-level evidence demonstrates that the 1-methyl vs. 2-methyl substitution pattern governs the ratio of 1,5- and 2,5-regioisomers in subsequent alkylation reactions [2].

organic synthesis regioselective alkylation heterocyclic chemistry

Chloroethyl vs. Bromoethyl Leaving Group: Reactivity Trade-offs in Nucleophilic Substitution

5-(2-Chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) contains a chloro leaving group, which is less reactive than the bromo analog 5-(2-bromoethyl)-1-methyl-1H-tetrazole . The chloroethyl group requires stronger nucleophiles or elevated temperatures for efficient substitution but offers superior stability during storage and multi-step synthetic sequences where premature activation is undesirable .

synthetic methodology nucleophilic substitution building block selection

Tetrazole Carboxylic Acid Bioisosterism: 5-Substituted 1-Methyltetrazoles as Metabolically Stable Replacements

1-Methyl-5-substituted tetrazoles, including 15284-37-4, belong to a class of compounds widely employed as metabolically stable bioisosteres of carboxylic acids in drug discovery . The tetrazole moiety mimics the pKa and hydrogen-bonding capacity of carboxylic acids while resisting Phase II glucuronidation and β-oxidation metabolism [1]. This class-level property is a key driver for selecting 5-substituted 1-methyltetrazoles over alternative acidic heterocycles.

medicinal chemistry bioisosterism drug design

Coordination Chemistry: 1-Substituted Tetrazoles as N4-Donor Ligands for Transition Metal Complexes

1-Alkyl substituted tetrazoles, including 1-methyl-5-(2-chloroethyl)tetrazole (15284-37-4), function as monodentate N4-donor ligands for transition metal ions such as Cu(II) and Fe(II) [1]. The chloroethyl substituent can participate in secondary interactions or provide a handle for further functionalization after complexation [2].

coordination chemistry materials science spin-crossover materials

5-(2-Chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Tetrazole-Containing Drug Candidates via SN2 Alkylation

In medicinal chemistry laboratories, 5-(2-chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) serves as an alkylating building block for introducing a 1-methyltetrazole moiety onto nucleophilic pharmacophores . The chloroethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate tetrazole-functionalized compounds. This approach is particularly valuable when the tetrazole is intended as a carboxylic acid bioisostere, conferring metabolic stability while preserving acidic character . The 1-methyl substitution distinguishes this building block from non-methylated analogs, ensuring that the tetrazole ring remains N-alkylated in the final product and avoids tautomeric equilibria that complicate characterization and SAR interpretation [1].

Materials Science: Synthesis of Energetic Coordination Compounds (ECCs) and Spin-Crossover Complexes

Researchers developing energetic coordination compounds (ECCs) as lead-free replacements for primary explosives can employ 5-(2-chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) as an N-donor ligand precursor . The 1-methyltetrazole core coordinates to transition metals (e.g., Cu(II), Fe(II)) via the N4 position, while the pendant chloroethyl group provides a site for further functionalization or participates in secondary intermolecular interactions . Analogous 1-(2-chloroethyl)tetrazole ligands have been structurally characterized in hexakis-copper(II) complexes and Fe(II) spin-crossover materials with χT values of 0.37 cm³ K mol⁻¹ [1]. The methyl substituent in 15284-37-4 is expected to modulate ligand field strength and steric profile compared to non-methylated analogs, influencing complex geometry and magnetic properties.

Synthetic Methodology: Regioselective Synthesis of 2,5-Disubstituted Tetrazoles via Tandem Alkylation Strategies

In synthetic organic chemistry, 5-(2-chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) is a starting material for preparing 2,5-disubstituted tetrazole derivatives through regioselective N-alkylation . The 1-methyl substituent locks the tetrazole ring into a defined substitution pattern that directs subsequent alkylation events. Class-level studies on 5-substituted tetrazoles demonstrate that the presence of a C5 substituent influences the regioselectivity of N-alkylation at the 2-position, with ratios depending on the electronic and steric nature of both the tetrazole and the alkylating agent . This property is exploited in multi-step sequences where predictable regiochemical control is essential for accessing structurally defined tetrazole libraries for biological screening or materials applications [1].

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